molecular formula C25H29N3O6 B14770449 Fmoc-Val-Ala-Gly-OH

Fmoc-Val-Ala-Gly-OH

Cat. No.: B14770449
M. Wt: 467.5 g/mol
InChI Key: WWKPUJPFRDGCJU-NYHFZMIOSA-N
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Description

Fmoc-Val-Ala-Gly-OH is a compound used in peptide synthesis. It is a tripeptide consisting of valine, alanine, and glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the N-terminus. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ala-Gly-OH typically involves the stepwise addition of amino acids to a resin-bound peptide chain. The Fmoc group is introduced by reacting the amine group of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions . The peptide chain is elongated by coupling the carboxyl group of one amino acid to the amine group of the next, using coupling reagents such as PyBOP or HATU . The final product is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Ala-Gly-OH primarily undergoes deprotection and coupling reactions. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This deprotection step is crucial for the subsequent coupling of additional amino acids.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the desired peptide sequences, with the Fmoc group removed and the peptide chain elongated.

Scientific Research Applications

Fmoc-Val-Ala-Gly-OH is a tripeptide compound that consists of valine, alanine, and glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. It is primarily used in peptide synthesis, specifically in synthesizing peptides with specific sequences that may have therapeutic or biological functions. The Fmoc group serves as a protective mechanism during peptide synthesis, allowing for selective reactions without interference from the amino group of the peptide.

Scientific Research Applications

Peptide Synthesis: this compound is a building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides with specific sequences . The synthesis of this compound typically follows solid-phase peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Val-Ala-OH serves as a building block in SPPS, facilitating the assembly of peptides with specific sequences .

Studies on Interaction Mechanisms: Studies involving this compound generally focus on how peptides synthesized from this compound interact with biological targets such as proteins or receptors. These interactions can be characterized using techniques like surface plasmon resonance, enzyme-linked immunosorbent assay (ELISA), and mass spectrometry.

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-Gly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions during peptide elongation. Upon deprotection, the free amine group can participate in coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which can impart distinct structural and functional properties to the resulting peptides. Its use in SPPS allows for the efficient and precise synthesis of peptides with desired sequences and functionalities .

Biological Activity

Introduction

Fmoc-Val-Ala-Gly-OH is a peptide compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies, including its effects on cellular processes, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

This compound is a tripeptide composed of three amino acids: Valine (Val), Alanine (Ala), and Glycine (Gly), with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of amino acids into peptides while minimizing side reactions.

Table 1: Structural Characteristics of this compound

ComponentDescription
Fmoc GroupProtecting group for amine
Amino AcidsValine, Alanine, Glycine
Molecular WeightApproximately 341.4 g/mol
Peptide Bond TypeAmide bonds between amino acids

Anticancer Properties

Recent studies have indicated that peptides similar to this compound exhibit significant anticancer properties. For instance, modifications in the peptide structure can enhance its ability to inhibit cancer cell growth. A methyl scanning approach demonstrated that slight alterations in the peptide's structure could lead to varying degrees of growth inhibition against MCF-7 breast cancer cells, suggesting a structure-activity relationship that is crucial for its biological efficacy .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. The central β-Ala-Gly region has been identified as a flexible linker that plays a critical role in the peptide's ability to interact with target proteins involved in ATP synthesis and other metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. For example, substituting different amino acids at specific positions can significantly alter the peptide's potency. Research has shown that replacing β-Ala with other residues can either enhance or diminish the inhibitory activity against ATP hydrolysis .

Case Studies

  • Inhibition of ATP Synthase : A study highlighted the interaction of peptides similar to this compound with ATP synthase, where certain modifications led to a decrease in nucleotide binding affinity, thereby inhibiting ATP synthesis in mitochondria .
  • Antimicrobial Activity : Peptides derived from similar sequences have shown antimicrobial properties against various pathogens, indicating potential therapeutic applications in treating infections .
  • Peptide Stability : The stability of this compound under physiological conditions is crucial for its therapeutic potential. Research indicates that modifications can enhance proteolytic stability, making these peptides more viable as drug candidates .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell growth
ATP Synthase InhibitionReduced ATP synthesis
AntimicrobialEffective against pathogens
Proteolytic StabilityEnhanced stability

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H29N3O6/c1-14(2)22(24(32)27-15(3)23(31)26-12-21(29)30)28-25(33)34-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22H,12-13H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t15-,22-/m0/s1

InChI Key

WWKPUJPFRDGCJU-NYHFZMIOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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